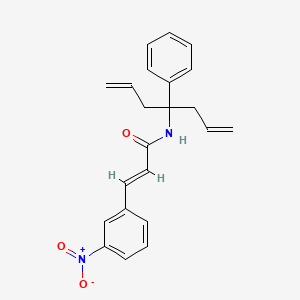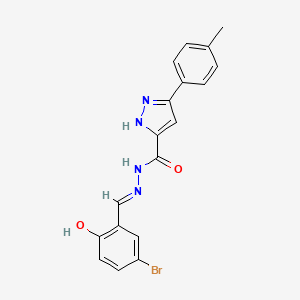
(2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a phenyl precursor, followed by coupling with the enamide backbone.
Formation of the Phenylhepta-dienyl Group: This group can be synthesized through a series of reactions involving the formation of double bonds and subsequent coupling with the main structure.
Industrial Production Methods
Industrial production of such complex organic compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide would depend on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and phenylhepta-dienyl groups may play a role in binding to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(4-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide: Similar structure with a different position of the nitro group.
(2E)-3-(3-aminophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide: Amino group instead of nitro group.
Uniqueness
Structural Complexity: The combination of nitrophenyl and phenylhepta-dienyl groups makes it unique.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactions.
Eigenschaften
Molekularformel |
C22H22N2O3 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide |
InChI |
InChI=1S/C22H22N2O3/c1-3-15-22(16-4-2,19-10-6-5-7-11-19)23-21(25)14-13-18-9-8-12-20(17-18)24(26)27/h3-14,17H,1-2,15-16H2,(H,23,25)/b14-13+ |
InChI-Schlüssel |
BLOKOJXVESURTN-BUHFOSPRSA-N |
Isomerische SMILES |
C=CCC(CC=C)(C1=CC=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C=CCC(CC=C)(C1=CC=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684129.png)

![Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B11684135.png)
![(3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11684136.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11684143.png)

![ethyl 4-{3-[(Z)-{(2E)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11684172.png)

![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanohydrazide](/img/structure/B11684181.png)


![(3-chloro-6-nitro-1-benzothiophen-2-yl)[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11684192.png)

